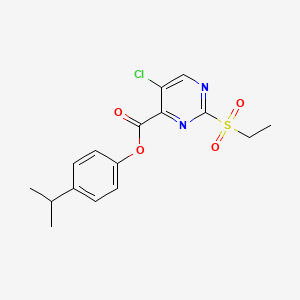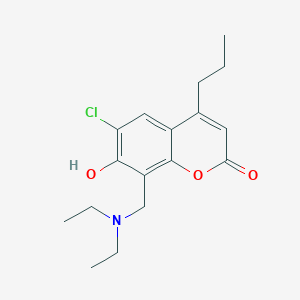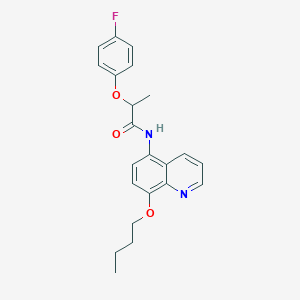![molecular formula C17H19FN6O3S3 B11318960 2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11318960.png)
2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a combination of triazole, thiazole, and sulfonamide groups
準備方法
The synthesis of 2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonamide group: This step involves the reaction of the triazole intermediate with a sulfonyl chloride derivative.
Attachment of the fluorophenyl group: This can be done via a nucleophilic substitution reaction.
Formation of the thiazole ring: This step involves the cyclization of appropriate thioamide precursors.
Final coupling: The final step involves coupling the triazole-sulfonamide intermediate with the thiazole derivative under suitable conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.
作用機序
The mechanism of action of 2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar compounds to 2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide include:
- 2-fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl sulfide
- 4-fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl sulfide
- 3-fluorobenzyl 4-methyl-4H-1,2,4-triazol-3-yl sulfide
These compounds share structural similarities but differ in specific functional groups or substituents, which can affect their chemical properties and biological activities
特性
分子式 |
C17H19FN6O3S3 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC名 |
2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H19FN6O3S3/c1-11(15(25)20-16-19-8-9-28-16)29-17-22-21-14(23(17)2)10-24(30(3,26)27)13-6-4-12(18)5-7-13/h4-9,11H,10H2,1-3H3,(H,19,20,25) |
InChIキー |
YURKLIYRGUTVEA-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11318882.png)

![3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11318905.png)


![2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11318928.png)
![1-(4-fluorophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]ethanone](/img/structure/B11318934.png)
![3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11318941.png)

![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11318946.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11318948.png)
![N-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-phenylmethanesulfonamide](/img/structure/B11318952.png)
![5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B11318953.png)
![5-(4-bromophenyl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11318954.png)
